1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide
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Overview
Description
The compound is a derivative of triazolopyrimidine, a class of compounds known for their biological activities . It has a complex structure that includes a triazolopyrimidine core, an azetidine ring, and an oxadiazole ring .
Synthesis Analysis
The synthesis of similar triazolopyrimidine compounds involves reactions with various nucleophiles . The reaction of a precursor with sodium hydroxide in dimethyl sulfoxide (DMSO) resulted in aryl migration, followed by oxidative decarboxylation .Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazolopyrimidine core, an azetidine ring, and an oxadiazole ring . Tautomerism of 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidines was examined .Chemical Reactions Analysis
The compound reacts with various amines to form corresponding 7-amino derivatives, and also reacts with alkoxide ions to form corresponding 7-alkoxy compounds . The reaction with CN ion in dimethylformamide, with ketone in the presence of sodium hydride, and with active methylene compounds resulted in the introduction of the corresponding carbon function into its 7-position .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Synthesis of Triazolopyrimidines and Pyrazolopyrimidines : Research has explored the synthesis of triazolopyrimidines and pyrazolopyrimidines, compounds with structures related to the given chemical. These studies detail the reactions used to create complex molecules with potential biological activities. For instance, a method for synthesizing 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig reaction highlights a facile approach to constructing pyrazolopyrimidine derivatives under mild conditions (Luo et al., 2020).
Potential Medicinal Chemistry Applications
Antibacterial and Antitumor Agents : Studies on azetidinylquinolones and related structures have identified their potential as antibacterial agents, focusing on the synthesis, properties, and structure-activity relationships to enhance their efficacy. For example, research on 7-azetidinylquinolones as antibacterial agents revealed insights into the effects of chirality and stereochemistry on potency and in vivo efficacy (Frigola et al., 1995).
Antimicrobial Activity : The synthesis of novel pyrrolidinone derivatives demonstrated the exploration of new compounds with potential antimicrobial activity. This work illustrates the continuous search for novel chemical entities capable of combating resistant microbial strains (Balandis et al., 2019).
Mechanism of Action
Future Directions
This compound and its derivatives could be further explored for their potential biological activities. Quantitative structure-activity relationship (QSAR) studies could be performed to predict the anti-cancer effect of triazolopyrimidine derivatives . This could help in screening out efficient and novel drugs in the future .
Properties
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9O2/c1-26-16-14(23-25-26)17(21-10-20-16)27-8-12(9-27)18(28)19-7-13-22-15(24-29-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,19,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYGGACAJVEHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=NC(=NO4)C5=CC=CC=C5)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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